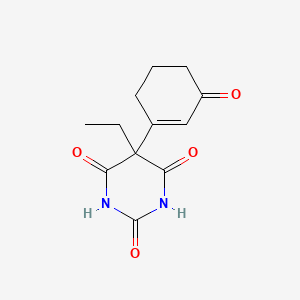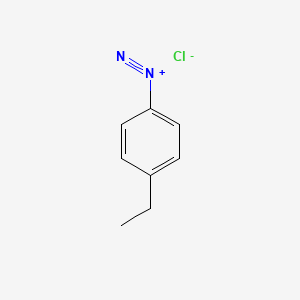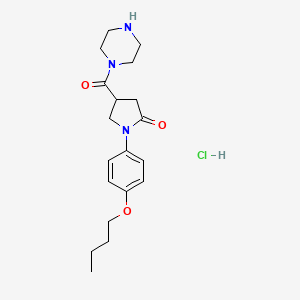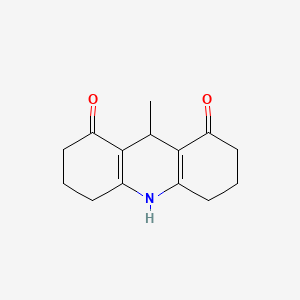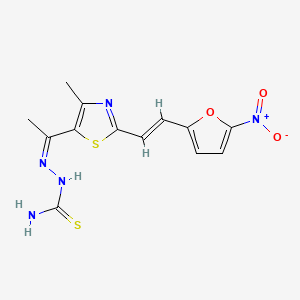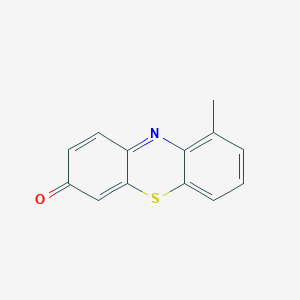
9-Methyl-3H-phenothiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-3H-phenothiazin-3-one is a heterocyclic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This compound is characterized by a tricyclic structure with a sulfur and nitrogen atom in the central ring, and a methyl group attached to the ninth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3H-phenothiazin-3-one typically involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization and chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine ring.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
Sulfoxides and sulfones: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted phenothiazines: Formed through substitution reactions.
Scientific Research Applications
9-Methyl-3H-phenothiazin-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Methyl-3H-phenothiazin-3-one involves its role as a photocatalyst. It absorbs light energy and facilitates the transfer of electrons, leading to the formation of reactive oxygen species (ROS) that can oxidize sulfides to sulfoxides . The compound’s structure allows it to interact with various molecular targets and pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound of the phenothiazine family.
Chlorpromazine: A well-known antipsychotic drug.
Promethazine: Used as an antihistamine and antiemetic.
Uniqueness
9-Methyl-3H-phenothiazin-3-one is unique due to its specific substitution pattern and its ability to act as a photocatalyst. This property distinguishes it from other phenothiazine derivatives, which may not exhibit the same level of photocatalytic activity.
Properties
CAS No. |
33209-95-9 |
|---|---|
Molecular Formula |
C13H9NOS |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
9-methylphenothiazin-3-one |
InChI |
InChI=1S/C13H9NOS/c1-8-3-2-4-11-13(8)14-10-6-5-9(15)7-12(10)16-11/h2-7H,1H3 |
InChI Key |
WEDGFIAYDBGSJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC3=CC(=O)C=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,1'-Biphenyl]-4-yl diethyl phosphate](/img/structure/B14673839.png)
![4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate](/img/structure/B14673851.png)
![Benzene, 1-chloro-4-[(phenylmethyl)seleno]-](/img/structure/B14673855.png)

